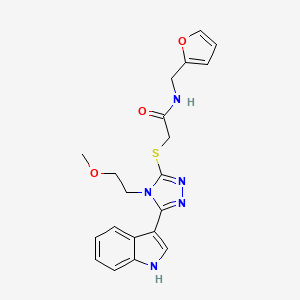

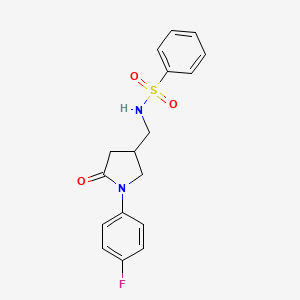

![molecular formula C10H12N4O B2957380 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-22-2](/img/structure/B2957380.png)

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the CAS Number: 113520-22-2. It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12N4O . More detailed structural analysis would require specific spectroscopic data or crystallographic data .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.23 . More detailed properties would require specific experimental data.Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonists

Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, structurally related to 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine, have been investigated as adenosine A2a receptor antagonists. These compounds demonstrate significant potential in treating Parkinson's disease, showing oral activity in rodent models. The replacement of the piperazinyl group with various diamines, like (R)-2-(aminomethyl)pyrrolidine, has yielded analogues with low nanomolar affinity toward the A2a receptor and good selectivity against the A1 receptor (Vu et al., 2004).

Analgesic Agents

1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, which share a similar core structure with this compound, have been tested for their analgesic efficacy. Some compounds in this category exhibited significant analgesic activity without opioid receptor affinity, suggesting their potential as non-opiate, non-antiinflammatory analgesics (Viaud et al., 1995).

Serotonin Receptor Antagonists

Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, closely related to this compound, have been explored for their 5-HT2 and alpha 1 receptor antagonist activities. Some of these compounds showed potent 5-HT2 antagonist activity, indicating their potential use in treating conditions related to serotonin dysregulation (Watanabe et al., 1992).

Metabolism and Pharmacokinetics

The metabolism of compounds structurally similar to this compound has been studied using rat liver slice incubates. These studies help in understanding the metabolic pathways and potential biotransformations, aiding in the development of safer and more effective pharmacological agents (Brownsill et al., 1994).

Nicotinic Acetylcholine Receptor Modulators

The discovery of novel modulators based on 2-((pyridin-3-yloxy)methyl)piperazine scaffold, similar to this compound, for the α7 nicotinic acetylcholine receptor has shown potential in treating inflammatory disorders. These compounds have demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation (Clark et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Result of Action

The molecular and cellular effects of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.

Propiedades

IUPAC Name |

2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)13-10(15-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHPHBYVQTWDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

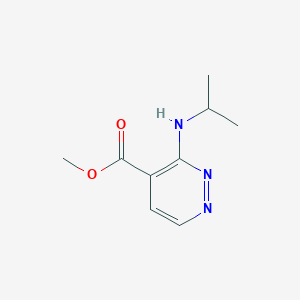

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)

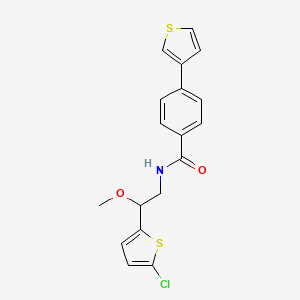

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)

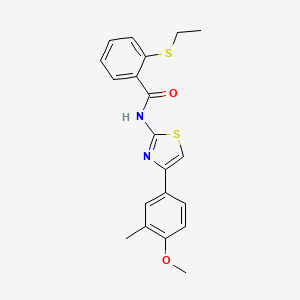

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)

![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)